3-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Overview
Description
3-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molar mass of 197.19 g/mol . It is also known by its IUPAC name, 2-Pyridinecarboxylic acid, 3-(2-methoxyethoxy)- . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
The synthesis of 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2-Methoxyethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxyethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methoxyethoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
3-(2-Methoxyethoxy)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid: This compound has a similar structure but with the methoxyethoxy group at a different position on the pyridine ring.
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid: This compound has a chlorine atom in addition to the methoxyethoxy group, which can influence its reactivity and applications.
Properties
IUPAC Name |
3-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-14-7-3-2-4-10-8(7)9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOFEDIFBTCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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